5-Tert-butyl-2-fluoroaniline
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Overview
Description
5-Tert-butyl-2-fluoroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a tert-butyl group and a fluorine atom attached to a benzene ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-fluoroaniline typically involves the introduction of the tert-butyl and fluorine substituents onto a benzene ring, followed by the introduction of the amine group. One common method involves the use of tert-butylamine and fluorobenzene as starting materials. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
5-Tert-butyl-2-fluoroaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, which are the focus of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-2-chlorobenzenamine
- 5-Tert-butyl-2-bromobenzenamine
- 5-Tert-butyl-2-iodobenzenamine
Comparison
Compared to its analogs, 5-Tert-butyl-2-fluoroaniline exhibits unique properties due to the presence of the fluorine atom Fluorine is highly electronegative, which can significantly affect the compound’s chemical reactivity and stability
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
5-tert-butyl-2-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 |
InChI Key |
AFINZAYKWQJCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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